molecular formula C10H16N2O2 B1293743 2,2'-(4-Aminophenylimino)diethanol CAS No. 7575-35-1

2,2'-(4-Aminophenylimino)diethanol

Cat. No.: B1293743
CAS No.: 7575-35-1
M. Wt: 196.25 g/mol
InChI Key: ISCYHXYLVTWDJT-UHFFFAOYSA-N
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Description

2,2’-(4-Aminophenylimino)diethanol is an organic compound with the molecular formula C10H16N2O2. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to two ethanol groups through an imino linkage. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(4-Aminophenylimino)diethanol typically involves the reaction of 4-nitroaniline with diethanolamine. The process begins with the reduction of 4-nitroaniline to 4-aminophenylamine, which is then reacted with diethanolamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of 2,2’-(4-Aminophenylimino)diethanol follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity of the product. The final product is then purified using techniques like crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,2’-(4-Aminophenylimino)diethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-(4-Aminophenylimino)diethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(4-Aminophenylimino)diethanol involves its interaction with various molecular targets, such as enzymes and receptors. The amino and imino groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(4-Methylphenylimino)diethanol
  • 2,2’-(4-Hydroxyphenylimino)diethanol
  • 2,2’-(4-Chlorophenylimino)diethanol

Uniqueness

2,2’-(4-Aminophenylimino)diethanol is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets or in synthetic pathways where selective reactivity is desired .

Properties

IUPAC Name

2-[4-amino-N-(2-hydroxyethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c11-9-1-3-10(4-2-9)12(5-7-13)6-8-14/h1-4,13-14H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCYHXYLVTWDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54381-16-7 (sulfate[1:1]salt), 57524-61-5 (sulfate[2:1]salt), 58262-44-5 (sulfate salt)
Record name N,N-Bis-(2-hydroxyethyl)-4-phenylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007575351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9043805
Record name 2,2'-[(4-Aminophenyl)imino]bisethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7575-35-1
Record name N,N-Bis(2-hydroxyethyl)-p-phenylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7575-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis-(2-hydroxyethyl)-4-phenylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007575351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-[(4-Aminophenyl)imino]bisethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-(4-aminophenylimino)diethanol
Source European Chemicals Agency (ECHA)
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Record name 2,2'-((4-AMINOPHENYL)IMINO)BISETHANOL
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